molecular formula C8H11NO2 B13813457 (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene CAS No. 6343-66-4

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene

Cat. No.: B13813457
CAS No.: 6343-66-4
M. Wt: 153.18 g/mol
InChI Key: QPTQFVXHLZJUIK-GJMOJQLCSA-N
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Description

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by its unique structural framework. This compound features a nitro group attached to a bicyclo[2.2.2]oct-2-ene skeleton, which imparts distinct chemical and physical properties. The stereochemistry of the compound is defined by the (1R,4R,7R) configuration, indicating the specific spatial arrangement of atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce nitroso compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be selectively modified to create derivatives that interact with specific biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For instance, compounds with modified nitro groups can act as prodrugs, releasing active pharmaceutical ingredients under specific conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.

    2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic framework.

    Oxcarbazepine: A bicyclic compound with therapeutic applications.

Uniqueness

(1R,4R,7R)-7-Nitrobicyclo[222]oct-2-ene is unique due to its specific stereochemistry and the presence of a nitro group

Properties

CAS No.

6343-66-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1R,4R,5R)-5-nitrobicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C8H11NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8-/m1/s1

InChI Key

QPTQFVXHLZJUIK-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2[N+](=O)[O-]

Canonical SMILES

C1CC2C=CC1CC2[N+](=O)[O-]

Origin of Product

United States

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